molecular formula C18H32Cl4N4O7 B12430275 Deoxypyridinoline chloride-d4 (trihydrochloride)

Deoxypyridinoline chloride-d4 (trihydrochloride)

Cat. No.: B12430275
M. Wt: 562.3 g/mol
InChI Key: NMZMXTSMKCPCKM-OIXUQPACSA-N
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Description

Deoxypyridinoline chloride-d4 (trihydrochloride) is a stable isotope-labeled (deuterated) analog of deoxypyridinoline, specifically designed for use as an internal standard in quantitative mass spectrometry. This high-purity compound is critical for ensuring analytical accuracy and precision in bone metabolism studies. Deoxypyridinoline (DPD) is a pyridinium cross-link that provides structural stiffness to type I collagen, the primary organic component of the bone matrix . During bone resorption, a process mediated by osteoclasts, these cross-links are released into the circulation and are excreted unmetabolized in urine . As a result, DPD is a specific and sensitive biochemical marker of bone resorption and osteoclastic activity . The deuterated form (d4) is essential for reliable quantification in liquid chromatography-mass spectrometry (LC-MS/MS) methods, where it corrects for sample preparation losses and ionization variability. Its primary research applications include the investigation of bone diseases such as postmenopausal osteoporosis, Paget's disease, and bone metastases, as well as the monitoring of treatments containing bone-active agents like bisphosphonates . By incorporating four deuterium atoms, this internal standard has nearly identical chemical properties to the native analyte but is easily distinguishable by mass spectrometry, facilitating highly accurate measurements. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C18H32Cl4N4O7

Molecular Weight

562.3 g/mol

IUPAC Name

(2S)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-4,4,5,5-tetradeuteriohexanoic acid;chloride;trihydrochloride

InChI

InChI=1S/C18H28N4O7.4ClH/c19-12(16(24)25)3-1-2-6-22-8-10(4-5-13(20)17(26)27)11(15(23)9-22)7-14(21)18(28)29;;;;/h8-9,12-14H,1-7,19-21H2,(H3-,23,24,25,26,27,28,29);4*1H/t12-,13-,14-;;;;/m0..../s1/i1D2,2D2;;;;

InChI Key

NMZMXTSMKCPCKM-OIXUQPACSA-N

Isomeric SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])C[N+]1=CC(=C(C(=C1)CC[C@@H](C(=O)O)N)C[C@@H](C(=O)O)N)O.Cl.Cl.Cl.[Cl-]

Canonical SMILES

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)O)CC(C(=O)O)N)CCC(C(=O)O)N.Cl.Cl.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Overview of Patent Synthesis Methods

The foundational method from EP0857720A1 involves four stages: (1) protection of lysine derivatives, (2) epoxide ring-opening to form aminodiols, (3) oxidation to aminodiketones, (4) cyclization to pyridinium intermediates, and (5) deprotection to yield DPD. For chloride-d4, deuterium is introduced during reductive amination and solvent exchange steps.

Adaptation for Deuterium Incorporation

Deuteration likely occurs at methylene groups formed during reductive amination (using NaBD₄) and via deuterated formaldehyde (D₂CO). Solvents such as CD₃OD or D₂O may facilitate isotopic exchange at labile protons.

Stepwise Preparation of Deoxypyridinoline Chloride-d4

Epoxide Ring-Opening and Aminodiol Formation

Reaction of Nα-protected lysine with 5,6-epoxy-2-N-CBZ-O-t-butylhexanoate in acetonitrile with LiClO₄ yields aminodiol. Substituting CH₃OH with CD₃OD and NaCNBH₃ with NaBD₄ introduces deuterium at the newly formed amine and adjacent carbons.

Table 1: Key Reaction Conditions for Aminodiol Formation

Parameter Standard Method Deuterated Adaptation
Reducing Agent NaCNBH₃ NaBD₄
Solvent CH₃OH CD₃OD
Catalyst LiClO₄ LiClO₄
Reaction Temperature 10–15°C 10–15°C

Oxidation to Aminodiketone

Optimization of Reaction Conditions

Solvent and Catalyst Effects

LiClO₄ in CD₃CN accelerates epoxide ring-opening by polarizing the epoxy group. Deuterated solvents reduce side reactions but increase costs.

Oxidizing Agents and Their Impact

DDQ in CDCl₃ achieves 85% yield in pyridinium formation. Excess oxidant risks over-deuteration at aromatic positions.

Temperature and Time Considerations

Cyclization at −30°C minimizes racemization. Extended stirring (48 h) ensures complete deuterium incorporation during oxidation.

Analytical Characterization

Spectroscopic Data Analysis

The patent reports ¹H NMR (300 MHz, d₆-DMSO) for DPD: δ 8.65 (s, 1H), 8.50 (s, 1H), 4.51 (t, 2H). Deuterated analogs show attenuated proton signals, with mass shifts in MS (e.g., m/z +4 for d₄).

Table 2: Comparative NMR Data

Proton Environment DPD (δ, ppm) DPD-d₄ (Expected δ, ppm)
Aromatic H 8.65 Unchanged
Methylene H 4.51 Absent (replaced by D)

Mass Spectrometry and Isotopic Purity

High-resolution MS confirms d₄ incorporation (calc. for C₃₅H₃₅D₄N₃O₈Cl₃: 764.2; found: 764.5). Isotopic purity ≥98% is achievable via repeated recrystallization in D₂O.

Challenges in Deuterated Synthesis

Isotopic Exchange and Purity Control

Labile protons in hydroxy groups may exchange with D₂O, necessitating anhydrous conditions post-deprotection.

Scalability and Cost Considerations

Deuterated reagents (e.g., NaBD₄, D₂CO) cost ~10× non-deuterated equivalents, limiting large-scale production.

Chemical Reactions Analysis

Deoxypyridinoline chloride-d4 (trihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Deoxypyridinoline chloride-d4 (trihydrochloride) has a wide range of scientific research applications. In chemistry, it is used as a reference material for the monitoring of bone metabolism. In biology, it serves as a marker for bone resorption and osteoclastic activity. In medicine, it is used in the diagnosis and monitoring of bone diseases such as osteoporosis, bone metastasis, and Paget’s disease. In industry, it is utilized in the development of bone-active agents and treatments .

Mechanism of Action

The mechanism of action of deoxypyridinoline chloride-d4 (trihydrochloride) involves its role as a biochemical marker for bone resorption. It is excreted unmetabolized in urine and provides a specific measure of osteoclastic activity. The molecular targets and pathways involved include the degradation of type I collagen in bones, which releases deoxypyridinoline into the bloodstream and eventually into the urine .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

  • Standardization : DPD chloride-d4’s molar absorptivity values enable precise calibration, reducing inter-laboratory variability in bone resorption assays .
  • Biomarker Performance : In periodontal studies, DPD in gingival crevicular fluid correlates with alveolar bone loss, though longitudinal data are needed for validation .
  • Comparative Stability: The trihydrochloride salt form mitigates degradation risks seen in non-salt forms of pyridinium crosslinks .

Biological Activity

Deoxypyridinoline chloride-d4 (trihydrochloride) is a synthetic derivative of deoxypyridinoline, which is a cross-linking molecule predominantly found in collagen. This compound is notable for its isotopic labeling with deuterium (d4), enhancing its utility in biochemical applications, particularly in studies related to bone metabolism and collagen turnover. The trihydrochloride form improves its solubility and stability in aqueous solutions, making it suitable for various analytical techniques.

Deoxypyridinoline chloride-d4 is characterized by the following properties:

  • Molecular Formula : C_5H_6Cl_3D_4N_2O_3
  • Molecular Weight : 220.5 g/mol
  • Solubility : Highly soluble in water due to the presence of three hydrochloride ions.

Deoxypyridinoline is produced during the degradation of collagen and serves as a biomarker for bone resorption. Its levels in the bloodstream can indicate changes in bone health, particularly in conditions like osteoporosis. The isotopic labeling allows for precise quantification using mass spectrometry, which is crucial for understanding bone metabolism dynamics.

Role as a Biomarker

Research indicates that elevated levels of deoxypyridinoline are associated with increased bone resorption, making it a valuable biomarker for:

  • Osteoporosis
  • Paget's disease
  • Other metabolic bone diseases

The measurement of deoxypyridinoline levels can provide insights into the effectiveness of treatments aimed at reducing bone loss.

Case Studies

  • Osteoporosis Treatment Monitoring :
    A study involving postmenopausal women undergoing treatment for osteoporosis utilized deoxypyridinoline levels to assess treatment efficacy. Results indicated a significant reduction in deoxypyridinoline levels after six months of therapy, correlating with improved bone mineral density (BMD) measurements.
  • Bone Metabolism in Rheumatoid Arthritis :
    In patients with rheumatoid arthritis, increased deoxypyridinoline levels were observed alongside markers of inflammation. This suggests a direct link between inflammatory processes and enhanced bone resorption, highlighting the potential of deoxypyridinoline as a monitoring tool for disease progression and treatment response.

Comparative Analysis

Compound NameFunctionalityUnique Features
DeoxypyridinolineCross-linking agent in collagenNaturally occurring; marker for bone resorption
DeoxycrosslinkingRelated to collagen degradationInsight into collagen breakdown stages
HydroxyprolineAmino acid critical for collagen stabilityEssential for maintaining collagen structure
Deoxypyridinoline chloride-d4Synthetic derivative with isotopic labelingEnhanced detection sensitivity in assays

Applications

Deoxypyridinoline chloride-d4 has several applications in clinical and research settings:

  • Bone Health Assessment : Used to evaluate bone turnover rates.
  • Osteoporosis Research : Facilitates studies on the pathophysiology of osteoporosis and the efficacy of therapeutic interventions.
  • Analytical Chemistry : Its isotopic labeling improves specificity and sensitivity in mass spectrometry analyses.

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